8-[2-(Dimethylamino)ethylamino]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione
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Overview
Description
8-[2-(Dimethylamino)ethylamino]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione, commonly known as DPPEA, is a purine derivative that has gained significant attention in scientific research due to its potential applications in various fields. DPPEA has been synthesized using different methods, and its mechanism of action and physiological effects have been studied in detail.
Mechanism of Action
DPPEA exerts its biological effects by inhibiting the activity of cyclic nucleotide phosphodiesterase (PDE), which is responsible for the hydrolysis of cyclic nucleotides. DPPEA selectively inhibits PDE4, which is highly expressed in immune cells, smooth muscle cells, and brain tissue. By inhibiting PDE4, DPPEA increases the levels of cyclic AMP and cyclic GMP, which are important second messengers involved in various cellular processes.
Biochemical and Physiological Effects
DPPEA has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective effects. DPPEA inhibits the production of pro-inflammatory cytokines and chemokines by immune cells, which reduces inflammation and tissue damage. DPPEA also induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. In the brain, DPPEA improves cognitive function by increasing the levels of neurotrophic factors and enhancing synaptic plasticity.
Advantages and Limitations for Lab Experiments
DPPEA has several advantages for lab experiments, including its high potency, selectivity, and water solubility. DPPEA has been extensively studied in vitro and in vivo, and its pharmacokinetic and pharmacodynamic properties have been characterized. However, DPPEA also has some limitations, including its instability in aqueous solutions and its potential toxicity at high concentrations. Therefore, careful dose-response studies and toxicity assessments are necessary before using DPPEA in lab experiments.
Future Directions
There are several future directions for DPPEA research, including the development of new analogs with improved pharmacological properties, the investigation of DPPEA's effects on other signaling pathways and cellular processes, and the evaluation of DPPEA's potential therapeutic applications in human diseases. DPPEA has shown promising results in preclinical studies, and further research is needed to determine its safety and efficacy in clinical trials.
Synthesis Methods
DPPEA can be synthesized using various methods, including the reaction of 8-chloro-7-(2-methoxyethyl)-3-methylxanthine with 2-(dimethylamino)ethylamine in the presence of a base. Another method involves the reaction of 8-chloro-7-(2-methoxyethyl)-3-methylxanthine with 2-(dimethylamino)ethyl chloride in the presence of a base. The yield of DPPEA using these methods ranges from 50% to 80%.
Scientific Research Applications
DPPEA has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, DPPEA has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In neuroscience, DPPEA has been shown to improve memory and cognitive function in animal models. In drug discovery, DPPEA has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
properties
IUPAC Name |
8-[2-(dimethylamino)ethylamino]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N6O3/c1-17(2)6-5-14-12-15-10-9(19(12)7-8-22-4)11(20)16-13(21)18(10)3/h5-8H2,1-4H3,(H,14,15)(H,16,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHMNLCKBFPMSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCN(C)C)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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